molecular formula C14H12Cl2N2O3 B1397799 Ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate CAS No. 1020569-94-1

Ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate

Cat. No.: B1397799
CAS No.: 1020569-94-1
M. Wt: 327.2 g/mol
InChI Key: PUYSIVFTVLBVQM-UHFFFAOYSA-N
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Description

Ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate is a synthetic organic compound that belongs to the class of isoxazole carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate typically involves multiple steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridinyl Group: This step often involves coupling reactions such as Suzuki or Heck coupling.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or pyridinyl groups.

    Reduction: Reduction reactions could target the isoxazole ring or the pyridinyl group.

    Substitution: The dichloro groups on the pyridinyl ring make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industry: Could be used in the development of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include kinases, proteases, or ion channels.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-cyclopropyl-3-(4-pyridinyl)-4-isoxazolecarboxylate: Lacks the dichloro groups, which may affect its reactivity and biological activity.

    Ethyl 5-cyclopropyl-3-(3,5-dichloro-4-pyridinyl)-4-pyrazolecarboxylate: Similar structure but with a pyrazole ring instead of an isoxazole ring.

Uniqueness

The presence of the dichloro groups and the isoxazole ring in Ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate may confer unique reactivity and biological properties compared to similar compounds.

Properties

IUPAC Name

ethyl 5-cyclopropyl-3-(3,5-dichloropyridin-4-yl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3/c1-2-20-14(19)11-12(18-21-13(11)7-3-4-7)10-8(15)5-17-6-9(10)16/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYSIVFTVLBVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=C(C=NC=C2Cl)Cl)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601129172
Record name 4-Isoxazolecarboxylic acid, 5-cyclopropyl-3-(3,5-dichloro-4-pyridinyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020569-94-1
Record name 4-Isoxazolecarboxylic acid, 5-cyclopropyl-3-(3,5-dichloro-4-pyridinyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020569-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isoxazolecarboxylic acid, 5-cyclopropyl-3-(3,5-dichloro-4-pyridinyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3,5-dichloro-4-pyridinecarbaldehyde oxime (1.44 g, 7.53 mmol) in N,N-dimethylformamide (6 mL) was added N-chlorosuccinimide (1.00 g, 7.53 mmol). The mixture was heated to 65° C. and all solids dissolved. The solution was stirred at 65° C. for approximately 1.5 hr, poured into water and extracted with ether. The ether layer containing the crude imidoyl chloride was washed with brine, dried over magnesium sulfate and concentrated. To a separate solution of ethyl 3-cyclopropyl-3-oxopropanoate (1.41 g, 9.03 mmol) in tetrahydrofuran (2 mL) at 0° C. was added a 25 wt % solution of sodium ethoxide in ethanol (2.83 mL, 9.03 mmol) and the mixture was stirred for approximately 7 min. Then the above imidoyl chloride in tetrahydrofuran (6.5 mL) was added at a slow rate. A solid precipitated and the mixture was allowed to warm to ambient temperature and stir overnight. The mixture was concentrated and taken up with ethyl acetate and washed with water. The aqueous layer was back-extracted with ethyl acetate and the combined organic layers were washed with brine, dried over magnesium sulfate and purified by chromatography (silica gel, 0-10% ethyl acetate in hexanes gradient elution). The isolated solid was washed with hexanes to afford ethyl 5-cyclopropyl-3-(3,5-dichloro-4-pyridinyl)-4-isoxazolecarboxylate (214 mg, 9%). 1H-NMR (400 MHz, DMSO-d6) δ 8.84 (s, 2H), 4.07 (q, J=7 Hz, 2H), 2.88-2.81 (m, 1H), 1.37-1.27 (m, 4H), 0.95 (t, J=7 Hz, 3H). LRMS (APCI) m/z 327 (M+H)+.
Name
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1.44 g
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1 g
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1.41 g
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0 (± 1) mol
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2.83 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate
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